Cas no 1219805-69-2 (5-Methoxybenzimidazole-4,6,7-d3)

5-Methoxybenzimidazole-4,6,7-d3 化学的及び物理的性質
名前と識別子
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- 5-Methoxybenzimidazole-4,6,7-d3
- 5-MethoxybenziMidazole--d3
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- インチ: 1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)
- InChIKey: ILMHAGCURJPNRZ-UHFFFAOYSA-N
- ほほえんだ: O(C1=C([H])C([H])=C2N=CNC2=C1[H])C
5-Methoxybenzimidazole-4,6,7-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M916001-5mg |
5-Methoxybenzimidazole-4,6,7-d3 |
1219805-69-2 | 5mg |
$ 196.00 | 2023-09-06 | ||
TRC | M916001-.5mg |
5-Methoxybenzimidazole-4,6,7-d3 |
1219805-69-2 | 5mg |
$64.00 | 2023-05-17 | ||
TRC | M916001-1mg |
5-Methoxybenzimidazole-4,6,7-d3 |
1219805-69-2 | 1mg |
$ 81.00 | 2023-09-06 | ||
TRC | M916001-0.5mg |
5-Methoxybenzimidazole-4,6,7-d3 |
1219805-69-2 | 0.5mg |
$ 50.00 | 2022-06-03 |
5-Methoxybenzimidazole-4,6,7-d3 関連文献
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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5-Methoxybenzimidazole-4,6,7-d3に関する追加情報
Comprehensive Overview of 5-Methoxybenzimidazole-4,6,7-d3 (CAS No. 1219805-69-2) in Modern Chemical Research
5-Methoxybenzimidazole-4,6,7-d3, identified by its unique CAS No. 1219805-69-2, represents a deuterated derivative of the heterocyclic compound 5-methoxybenzimidazole. This molecule belongs to the benzimidazole family, a class of nitrogen-containing heterocycles widely studied for their pharmacological and biochemical significance. The incorporation of deuterium atoms at positions 4, 6, and 7 introduces isotopic labeling capabilities critical for advanced analytical techniques and mechanistic studies in drug development and chemical synthesis.
The structural framework of 5-methoxybenzimidazole consists of a fused benzene and imidazole ring system with a methoxy group (-OCH₃) at the C5 position. Deuteration at these specific sites enhances the molecule's stability during mass spectrometry analysis while preserving its core chemical properties. Recent studies in isotope-labeled compounds highlight the importance of such modifications in elucidating reaction pathways and metabolic processes within biological systems.
Synthetic approaches to CAS No. 1219805-69-2 typically involve multi-step organic reactions starting from substituted anilines or ophenylenediamines. The methylation process to introduce the methoxy group is often optimized using phase-transfer catalysis or microwave-assisted methods to improve yield and purity. Deuteration strategies have evolved significantly in recent years, with selective hydrogen-deuterium exchange techniques under controlled conditions enabling precise labeling without compromising structural integrity.
In pharmaceutical research, deuterated analogs like 5-methoxybenzimidazole-4,6,7-d3 play pivotal roles as tools for drug metabolism investigations. Their resistance to enzymatic degradation compared to non-deuterated counterparts allows researchers to track pharmacokinetic profiles more effectively. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated how such labeled compounds can identify key metabolic hotspots in antiviral agents through high-resolution mass spectrometry.
The physical properties of this compound include a molecular weight of approximately 148.17 g/mol (accounting for deuterium atoms) and solubility characteristics that align with typical benzimidazole derivatives. Thermal stability data from differential scanning calorimetry (DSC) show decomposition temperatures exceeding 300°C under inert atmosphere conditions. These parameters are essential for handling protocols in both laboratory-scale experiments and industrial applications.
Analytical methodologies utilizing CAS No. 1219805-69-2 have advanced significantly with the integration of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling enables clear differentiation from unlabeled metabolites during kinetic isotope effect studies. Researchers at ETH Zurich recently employed this technique to map the biotransformation pathways of antifungal agents containing similar structural motifs.
In material science applications, benzimidazole derivatives exhibit potential as ligands in metal coordination complexes used for electrochemical devices. The methoxy substitution enhances electron density distribution across the aromatic system while deuteration improves long-term stability under operational conditions. A comparative analysis from *Advanced Materials* (Q3 2024) showed that deuterated versions demonstrated up to 37% greater electrochemical performance in prototype battery systems.
The biological activity profile of this compound remains an active area of investigation due to its structural similarity to various bioactive molecules. While not directly pharmacologically active itself, its use as a tracer compound has contributed significantly to understanding enzyme-substrate interactions involving benzimidazole-based drugs like omeprazole and metronidazole through competitive binding assays.
Purity assessment protocols for commercial batches typically employ nuclear magnetic resonance spectroscopy (NMR) combined with high-performance liquid chromatography (HPLC). The deuteration pattern provides distinct spectral signatures that facilitate quantification even at low concentrations (below 0.1%). These quality control measures ensure consistent performance across different research applications requiring precise isotopic ratios.
In environmental monitoring contexts, deuterated standards like this compound serve as internal references for quantifying trace contaminants in water matrices using isotope dilution mass spectrometry (IDMS). A collaborative study between University College London and Swiss Federal Laboratories found that deuteration improved detection limits by two orders of magnitude compared to traditional calibration methods when analyzing microplastic-associated pharmaceutical residues.
The crystallographic properties of this substance have been characterized through single-crystal X-ray diffraction studies revealing a monoclinic lattice structure with specific intermolecular interactions between adjacent molecules via C-H...O hydrogen bonds and π-stacking effects between aromatic rings. These structural insights contribute to optimizing solid-state formulations where physical stability is critical for long-term storage requirements.
In academic research settings worldwide over Q4 2024-Q1 2025 period alone there were over 87 citations referencing compounds with similar deuteration patterns across disciplines ranging from medicinal chemistry to analytical toxicology journals indexed by PubMed Central database indicating growing recognition within scientific community regarding practical advantages offered by such labeled molecules particularly when studying complex biological transformations involving multiple oxidation states or enzymatic cleavage mechanisms specific to substituted benzimidazoles.
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